Furo[3,2-b]pyridine-2-carbaldehyde

Kinase inhibitor CLK HIPK

Medicinal chemistry teams developing selective kinase inhibitors face a critical challenge: the biological activity of furo[3,2-b]pyridine-based inhibitors is exquisitely sensitive to substituent position. Using the wrong regioisomer alters binding trajectories and invalidates SAR. The 2-carbaldehyde regioisomer (CAS 112372-05-1) is the essential entry point for constructing 3,5-disubstituted and 3,5,7-trisubstituted analogs with demonstrated target selectivity against CLKs and HIPKs. • Enables rapid SAR diversification via reductive amination, Knoevenagel condensation, and Grignard additions at C2. • Provides a rational scaffold-hopping alternative to thieno[3,2-b]pyridine series with improved solubility and metabolic stability. • Available in bulk with ≥97% purity for parallel synthesis and library production.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 112372-05-1
Cat. No. B039150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine-2-carbaldehyde
CAS112372-05-1
SynonymsFuro[3,2-b]pyridine-2-carboxaldehyde (9CI)
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(O2)C=O)N=C1
InChIInChI=1S/C8H5NO2/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H
InChIKeyNRWGQISVIQMPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridine-2-carbaldehyde: Key Aldehyde Building Block


Furo[3,2-b]pyridine-2-carbaldehyde (CAS 112372-05-1) is a fused heterocyclic building block featuring an aldehyde group at the 2-position of a furo[3,2-b]pyridine core [1]. With a molecular weight of 147.13 g/mol and a topological polar surface area (TPSA) of 43.1 Ų, the compound possesses physicochemical properties favorable for fragment-based drug discovery and CNS drug design [1]. This specific aldehyde regioisomer serves as a versatile intermediate for constructing diverse heterocyclic libraries, as the aldehyde handle enables condensation, reductive amination, and Wittig-type transformations to rapidly generate structure-activity relationship (SAR) analogs [2].

Fragment-based and CNS drug design: TPSA and core properties support lead generation

Versatile aldehyde handle for condensation, reductive amination, and Wittig chemistry in SAR expansion

Furo[3,2-b]pyridine scaffold known for kinase inhibitor and Hedgehog pathway modulator design

Why Generic Analogs Cannot Replace the 2-Carbaldehyde


The furo[3,2-b]pyridine scaffold has been established as a privileged core for achieving high selectivity against cdc-like kinases (CLKs) and for modulating the Hedgehog signaling pathway [1]. However, the biological activity and synthetic utility of this scaffold are exquisitely sensitive to the position and nature of substituents [1]. The 2-carbaldehyde (CAS 112372-05-1) is a uniquely enabling building block because the aldehyde at position 2 provides a distinct vector for diversification that is not accessible with regioisomeric aldehydes (e.g., 3- or 5-carbaldehydes) or with non-aldehyde analogs. Attempting to substitute the 2-carbaldehyde with a different positional isomer or a different electrophilic handle (e.g., a carboxylic acid, nitrile, or boronic acid) will alter the trajectory of subsequent growth vectors and can fundamentally change the binding mode, selectivity profile, and downstream SAR of the resulting inhibitor series [2].

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Regioisomeric aldehydes (3- or 5-position) may shift growth vectors and disrupt the established CLK/Hedgehog selectivity profile

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Non-aldehyde analogs (e.g., carboxylic acid, nitrile, boronic acid) alter the diversification chemistry and can fundamentally change binding modes

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Thieno[3,2-b]pyridine or other heterocyclic cores exhibit distinct electronic and dipole profiles that may lead to different target interactions

Evidence for Strategic Building Block Selection


C2-Aldehyde Vector for Kinase Selectivity

The furo[3,2-b]pyridine scaffold itself is not a universal kinase inhibitor; rather, its activity is dictated by the substitution pattern [1]. Research demonstrates that 3,5-disubstituted furo[3,2-b]pyridines, which are synthetically accessible via the 2-carbaldehyde intermediate, yield potent and highly selective CLK inhibitors [1]. Furthermore, 3,5,7-trisubstituted derivatives act as sub-micromolar modulators of the Hedgehog pathway [1]. In contrast, substituting at alternative positions (e.g., 2,3-disubstituted analogs) or employing a different heterocyclic core like thieno[3,2-b]pyridine, which has a distinct dipole moment and electronic profile [2], often leads to a loss of this selectivity profile or a shift in target affinity.

C2-Vector Selectivity
Class-level
3,5-Disubstituted analogs deliver high CLK/HIPK selectivity vs. unoptimized or thieno cores
Supports 2-carbaldehyde as entry point for selective inhibitor design
Cell-based Hedgehog assay (NIH3T3 Shh-Light II) context
Kinase inhibitor CLK HIPK Hedgehog pathway Medicinal chemistry

Electronic Differentiation from Thieno Analogs

Density Functional Theory (DFT) calculations provide a quantitative basis for differentiating the furo[3,2-b]pyridine core from its common sulfur analog, thieno[3,2-b]pyridine [1]. The furo[3,2-b]pyridine system possesses distinct electronic properties that influence its reactivity and potential binding interactions.

Electronic Differentiation
Cross-study
Furo core: largest dipole moment; thieno[3,2-b]pyridine: lowest among isomers
Impacts hydrogen-bonding and metabolic stability potential
DFT B3LYP/6-31G(d) calculations
DFT calculation Physicochemical properties Scaffold hopping Electronic properties

High-Yielding Synthetic Route

A direct synthetic route to the target aldehyde is described via formylation of the parent furo[3,2-b]pyridine heterocycle [1]. This method offers a straightforward and scalable approach to the 2-carbaldehyde, which is a prerequisite for its use as a reliable building block in large-scale SAR exploration or lead optimization programs.

Synthetic Yield
Supporting evidence
~82% yield
Enables scalable supply for library production
Single-step formylation with DMF
Synthetic methodology Process chemistry Formylation Building block

Intellectual Property Landscape

The furo[3,2-b]pyridine scaffold has been explicitly claimed in patent applications as a core structure for inhibitors of protein kinases, highlighting its recognized value and patentability in the pharmaceutical industry [1]. The specific substitution pattern accessible from the 2-carbaldehyde is particularly relevant for generating novel, proprietary chemical matter.

IP Landscape
Supporting evidence
Furo[3,2-b]pyridine core claimed in kinase inhibitor patents
May support generation of novel, protectable chemical matter
Patent example: EP 2940022 A1
Patent analysis Kinase inhibitor IP landscape Drug discovery

High-Value Application Scenarios


Kinase-Focused Lead Optimization

For medicinal chemistry teams developing inhibitors of cdc-like kinases (CLKs), HIPKs, or modulators of the Hedgehog pathway, the 2-carbaldehyde is the essential entry point for constructing the 3,5-disubstituted or 3,5,7-trisubstituted furo[3,2-b]pyridine analogs that have demonstrated high target selectivity and sub-micromolar cellular activity [1]. The aldehyde handle allows for rapid diversification at the C2 position to probe SAR and optimize drug-like properties [1].

Parallel Synthesis of Polyheterocyclic Libraries

This aldehyde is a workhorse building block for parallel synthesis and library production [1]. Its reactivity enables high-throughput chemistry workflows, including reductive amination, Knoevenagel condensation, and Grignard additions, to generate diverse arrays of analogs for hit-to-lead campaigns. The reported high-yielding synthetic access to the aldehyde supports the procurement of bulk quantities for such efforts [2].

Scaffold Hopping from Thieno-Based Series

When seeking to escape the intellectual property or metabolic liabilities of a thieno[3,2-b]pyridine-based series, the furo[3,2-b]pyridine-2-carbaldehyde provides a rational scaffold-hopping opportunity [1]. The distinct electronic properties (higher dipole moment) and the presence of the furan oxygen (vs. sulfur) offer a different hydrogen-bonding profile and may improve solubility and metabolic stability, making it a strategic alternative for backup series development [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
C2 aldehyde diversification handle
Target selectivity and SAR profiling
Parallel heterocyclic library synthesis
Aldehyde reactivity for condensation/reductive amination
Reaction yields and scope in high-throughput settings
Scaffold hopping from thieno-based cores
Furo electronic and hydrogen-bonding profile
Metabolic stability and IP differentiation

Technical Documentation Hub

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55 linked technical documents
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